N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide
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Overview
Description
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have shown significant anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been known to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been known to exhibit a range of effects at the molecular and cellular levels, contributing to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 4,6-dimethyl-1,3-benzothiazol-2-amine with 2-fluorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a lead compound for the development of new drugs.
Medicine: Studied for its anticancer activity, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Uniqueness
Compared to similar compounds, N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide stands out due to its unique combination of the benzothiazole ring and the fluorobenzohydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article synthesizes current research findings on its biological activity, including relevant case studies and data tables.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
- Molecular Formula : C15H14F N3OS
- Molecular Weight : 301.35 g/mol
Synthesis Methods
The synthesis of benzothiazole derivatives, including this compound, typically involves several methods such as:
- Diazo-Coupling
- Knoevenagel Condensation
- Biginelli Reaction
- Molecular Hybridization Techniques
These methods have been adapted to optimize yields and enhance biological activity against various pathogens .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of benzothiazole derivatives against Mycobacterium tuberculosis (Mtb). The synthesized compounds exhibit varying degrees of potency, with some derivatives showing significant inhibition rates.
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
9a | 250 | 98 |
12a | 100 | 99 |
The compound this compound has shown promising results in preliminary screenings against Mtb, indicating its potential as an anti-tubercular agent .
Antiviral Activity
In addition to its antibacterial properties, certain derivatives of benzothiazole have demonstrated antiviral activity. A related study evaluated various benzothiazole compounds for their inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Compounds with fluorine substitutions at specific positions exhibited enhanced inhibitory activity, suggesting that modifications can significantly impact efficacy .
Case Studies
- Anti-Tubercular Activity : A study synthesized a series of benzothiazole derivatives and evaluated their anti-tubercular activity against Mtb strains. The results indicated that compounds with specific structural features were more effective, highlighting the importance of molecular design in drug development .
- Inhibition of MERS-CoV : Another investigation focused on the antiviral potential of benzothiazole derivatives against MERS-CoV. One compound achieved a 50% inhibition concentration (IC50) value of 0.09 μM, showcasing the potential for developing effective antiviral agents from this class .
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)22-16(18-14)20-19-15(21)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUSHKMYDMWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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